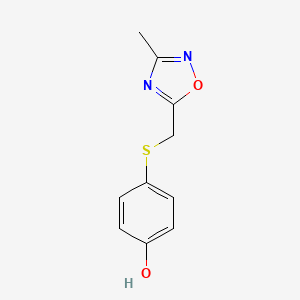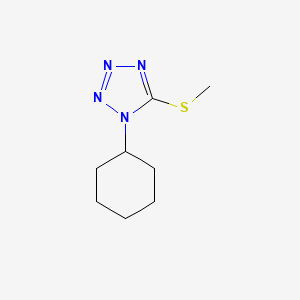
(2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone, also known as CDM, is a synthetic compound that belongs to the class of benzodiazepines. It is a psychoactive substance that has been studied for its potential use in scientific research. CDM has been found to have unique properties that make it an interesting compound for further investigation.
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone is not fully understood. However, it is thought to act on the GABA-A receptor, which is a type of receptor that is involved in the regulation of anxiety and sleep. (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone is believed to enhance the activity of the GABA-A receptor, which leads to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
(2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to its anxiolytic and sedative effects. (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone has also been found to decrease the levels of glutamate, which is a neurotransmitter that is involved in the regulation of anxiety and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone in lab experiments is that it has been found to have a low toxicity profile. This means that it can be used in experiments without causing harm to the subjects. However, one limitation of using (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone is that it has a short half-life, which means that its effects may not last very long.
Direcciones Futuras
There are a number of future directions for the study of (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone. One area of research could be the development of new compounds that are based on (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone. These compounds could be designed to have improved anxiolytic and sedative properties. Another area of research could be the study of the long-term effects of (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone use. This could help to determine whether (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone is safe for long-term use in humans. Finally, the use of (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone in the treatment of other disorders, such as depression and post-traumatic stress disorder, could be explored.
Métodos De Síntesis
(2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of 2-chlorobenzophenone with ethyl diazoacetate to form an intermediate compound. The intermediate compound is then reacted with ammonia to produce (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone. Another method involves the reaction of 2-chlorobenzophenone with ethyl diazepan-1-yl-acetate to form (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone has been used in scientific research for a variety of purposes. It has been found to have anxiolytic and sedative properties, which make it useful for studying anxiety and sleep disorders. (2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone has also been studied for its potential use in treating alcohol withdrawal symptoms and as an anticonvulsant.
Propiedades
IUPAC Name |
(2-chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-2-16-8-5-9-17(11-10-16)14(18)12-6-3-4-7-13(12)15/h3-4,6-7H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRSOELPVYTLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)



![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)

![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)

![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)



![1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine](/img/structure/B7571111.png)